(6-Bromo-pyridin-3-yloxy)-acetic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-pyridin-3-yloxy)-acetic acid benzyl ester: is an organic compound that features a brominated pyridine ring linked to an acetic acid benzyl ester moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-pyridin-3-yloxy)-acetic acid benzyl ester typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine in the presence of a suitable catalyst to yield 6-bromo-pyridine.
Formation of Pyridin-3-yloxy Acetic Acid: The brominated pyridine is then reacted with acetic acid under basic conditions to form (6-Bromo-pyridin-3-yloxy)-acetic acid.
Esterification: The final step involves the esterification of (6-Bromo-pyridin-3-yloxy)-acetic acid with benzyl alcohol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-pyridin-3-yloxy)-acetic acid benzyl ester: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol, or the pyridine ring can be oxidized to form N-oxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (6-Bromo-pyridin-3-yloxy)-acetic acid and benzyl alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Hydrolysis: (6-Bromo-pyridin-3-yloxy)-acetic acid and benzyl alcohol.
Scientific Research Applications
(6-Bromo-pyridin-3-yloxy)-acetic acid benzyl ester: has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Bromo-pyridin-3-yloxy)-acetic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
(6-Bromo-pyridin-3-yloxy)-acetic acid benzyl ester: can be compared with similar compounds such as:
Methyl-6-bromopyridine-2-carboxylate: Similar in structure but with a methyl ester group instead of a benzyl ester.
6-Bromopyridine-3-carboxylic acid: Lacks the ether linkage and ester group, making it less versatile in certain applications.
6-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group, offering different reactivity and applications.
The uniqueness of This compound lies in its combination of a brominated pyridine ring with an acetic acid benzyl ester moiety, providing a balance of reactivity and stability that is advantageous in various chemical and biological contexts.
Properties
IUPAC Name |
benzyl 2-(6-bromopyridin-3-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c15-13-7-6-12(8-16-13)18-10-14(17)19-9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERDMZZWQMBKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.